molecular formula C8H8O4 B191094 2,6-Dimethoxy-1,4-benzoquinone CAS No. 530-55-2

2,6-Dimethoxy-1,4-benzoquinone

Cat. No. B191094
CAS RN: 530-55-2
M. Wt: 168.15 g/mol
InChI Key: OLBNOBQOQZRLMP-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-1,4-benzoquinone (DBQ, 2,6-DMBQ, DMOBQ) is a derivative of 1,4-benzoquinone . It is a wood allergen and has been reported to cause various skin and mucosal symptoms on exposure to wood dusts . It is formed as a product due to the activity of bacterial Azospirillum lipoferum laccase on phenolic compounds of the syringic type .


Synthesis Analysis

The synthesis of 2,6-Dimethoxy-1,4-benzoquinone has been studied in the context of lignin models . It does not affect the catalytic activity of any of the studied Co-Schiff base catalysts, but 1,4-benzoquinone and 2-methoxy-1,4-benzoquinone have a strong effect on the catalytic activity .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxy-1,4-benzoquinone is represented by the empirical formula C8H8O4 . It has a molecular weight of 168.15 .


Chemical Reactions Analysis

2,6-Dimethoxy-1,4-benzoquinone has been studied in the context of the oxidation of lignin models . The formation of a Co-Schiff base-quinone complex prevents the formation of the key catalytically active Co-superoxo complex .


Physical And Chemical Properties Analysis

2,6-Dimethoxy-1,4-benzoquinone has a melting point of 253-257 °C (dec.) (lit.) and is soluble in DMSO .

Scientific Research Applications

  • Anti-Adipogenic Effects : 2,6-Dimethoxy-1,4-benzoquinone shows potential in suppressing adipogenesis, which could have implications for obesity treatment. It significantly reduced the expression of various adipogenic transcription factors and upregulated AMP-dependent protein kinase phosphorylation, suggesting a role in the suppression of adipogenesis and warranting further study on its anti-obesity effects (Son et al., 2018).

  • Antimicrobial Activity : This compound and its structural analogues have demonstrated antimicrobial activity against several food-borne bacteria, suggesting their potential as food supplemental agents (Park et al., 2014).

  • Antibacterial Properties : Certain 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives, synthesized from 2,6-dimethoxy-1,4-benzoquinone, have shown inhibitory effects on the growth of gram-positive bacteria, indicating their potential as antibacterial agents (Lana et al., 2006).

  • Enhancing Yield in Fermentation : The use of ultrasound and Fe3O4 nanoparticles has been shown to increase the yield of 2,6-dimethoxy-1,4-benzoquinone in fermented wheat germ, highlighting the potential of combining technological approaches to optimize production (Zheng et al., 2019).

  • Induced Resistance to Rice Blast Fungus : 2,6-Dimethoxy-1,4-benzoquinone has been found to enhance resistance against the rice blast fungus Magnaporthe oryzae, suggesting its potential as a protective agent in agriculture (Ueno & Yoshikiyo, 2014).

  • Potential Use in Lithium Batteries : A study on 2,5-dimethoxy-1,4-benzoquinone, a related compound, indicated its potential as an active material for rechargeable lithium batteries, with a high initial discharge capacity (Yao et al., 2010).

Safety And Hazards

2,6-Dimethoxy-1,4-benzoquinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

properties

IUPAC Name

2,6-dimethoxycyclohexa-2,5-diene-1,4-dione
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBNOBQOQZRLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C=C(C1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80862128
Record name 2,6-Dimethoxy-1,4-benzoquinone
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Molecular Weight

168.15 g/mol
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Physical Description

Solid
Record name 2,6-Dimethoxy-1,4-benzoquinone
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Product Name

2,6-Dimethoxyquinone

CAS RN

26547-64-8, 530-55-2
Record name 2,6-Dimethoxy-p-benzosemiquinone
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Record name 2,6-DIMETHOXYQUINONE
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Melting Point

252 °C
Record name 2,6-Dimethoxy-1,4-benzoquinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
988
Citations
S Arimoto-Kobayashi, K Sasaki, R Hida… - Food and Chemical …, 2021 - Elsevier
Previously, we isolated and identified anti-mutagenic and anti-inflammatory components from Vitis coignetiae (crimson glory vine, known as yamabudo in Japan) as 2,6-dimethoxy-1,4-…
Number of citations: 6 www.sciencedirect.com
A Yoo, YJ Jang, J Ahn, CH Jung, TY Ha - Phytomedicine, 2021 - Elsevier
Background : 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), a natural phytochemical present in fermented wheat germ, has been reported to exert anti-cancer, anti-inflammatory, and anti-…
Number of citations: 9 www.sciencedirect.com
T Kamiya, Y Tanimoto, N Fujii, T Negishi… - Food and Chemical …, 2018 - Elsevier
Previously we demonstrated the anti-tumorigenic, anti-mutagenic and anti-inflammatory effects of the juice of Vitis coignetiae (yamabudo), and identified caftaric acid as an anti-…
Number of citations: 13 www.sciencedirect.com
HJ Son, YJ Jang, CH Jung, J Ahn, TY Ha - Planta medica, 2019 - thieme-connect.com
2,6-Dimethoxy-1,4-benzoquinone is a natural phytochemical present in fermented wheat germ. It has been reported to exhibit anti-inflammatory, antitumor, and antibacterial activities. …
Number of citations: 7 www.thieme-connect.com
JH Park, KS Shim, HS Lee - Journal of the Korean Society for Applied …, 2014 - Springer
Antimicrobial activities of 2,6-dimethoxy-1,4-benzoquinone and its structurally related analogues (2,6-dichloro-, 2,6-dimethyl-, 2,5-dichloro-, and 2,5-dimethyl-) were evaluated at 0.5 mg/…
Number of citations: 6 link.springer.com
EJL Lana, F Carazza, JA Takahashi - Journal of agricultural and …, 2006 - ACS Publications
We investigated the antibacterial activity of some new 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives, previously prepared from 2,6-dimethoxy-1,4-benzoquinone by Suzuki cross-…
Number of citations: 66 pubs.acs.org
G Brambilla, L Robbiano, E Cajelli… - … of Pharmacology and …, 1988 - researchgate.net
Materials and Methods Chemicals. DMBQ was synthetized as indicated by M. Mazzei, G. Roma, A. Balbi, E. Sottofattori and L. Robbiano (paper submitted for publication to Farmaco, Sci…
Number of citations: 14 www.researchgate.net
M Ueno, K Yoshikiyo - Journal of Phytopathology, 2014 - Wiley Online Library
We investigated the effect of 2,6‐dimethoxy‐1,4‐benzoquinone ( DMBQ ) on induced resistance to M agnaporthe oryzae in rice. DMBQ concentrations greater than 50 μg/ml inhibited …
Number of citations: 8 onlinelibrary.wiley.com
JG Yoo, MD Kim - Food Engineering Progress, 2010 - koreascience.kr
Wheat germ contains the glycosylated forms of 2-methoxy-p-benzoquinone (2-MBQ) and 2, 6-dimethoxy-p-benzoquinone (2, 6-DMBQ), both of which have antimicrobial and …
Number of citations: 9 koreascience.kr
JG Yoo, DH Kim, EH Park, JS Lee, SY Kim… - Journal of the Korean …, 2011 - Springer
Nuruk, a traditional Korean fermentation starter, contains 2,6-dimethoxy-ρ-benzoquinoe (2,6-DMBQ), also found in fermented wheat germ extract, and has anti-cancer and immune …
Number of citations: 11 link.springer.com

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